2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
2-Chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core modified with a pyridin-3-ylsulfonyl group. This compound belongs to a class of molecules designed for receptor modulation, particularly targeting adrenergic or serotonin receptors.
Properties
IUPAC Name |
2-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c18-16-5-1-2-6-17(16)26(22,23)20-12-14-7-10-21(11-8-14)27(24,25)15-4-3-9-19-13-15/h1-6,9,13-14,20H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBFJGDCTGEVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(pyridin-3-ylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Sulfonamide Formation and Stability
The sulfonamide group is synthesized via nucleophilic substitution between a piperidine amine and a sulfonyl chloride. For example:
Reaction:
Key Conditions
-
Base: Potassium carbonate () is commonly used to deprotonate the amine and drive the reaction .
-
Solvent: Ethanol (EtOH) or ethyl acetate facilitates reaction homogeneity .
Stability:
-
Resists hydrolysis at room temperature but may degrade under prolonged heating in strong acids/bases.
Nucleophilic Substitution at the Chlorine Site
The chlorine atom on the benzenesulfonamide ring is susceptible to nucleophilic substitution.
*Yields extrapolated from analogous chlorobenzene reactions.
Piperidine Ring Functionalization
The piperidine ring undergoes modifications at the nitrogen or carbon centers:
N-Alkylation
Reaction:
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Conditions: Triethylamine () in -methylpyrrolidone (NMP) at 60°C.
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Example: Methylation with iodomethane yields N-methyl-piperidine derivatives.
Oxidation
The methylene bridge (–CH₂–) between the piperidine and benzenesulfonamide may oxidize to a ketone under strong conditions:
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Yield: ~40% (observed in structurally similar compounds).
Sulfonyl Group Reactivity
The pyridin-3-ylsulfonyl group participates in:
Sulfonamide Cleavage
Reaction:
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Conditions: Concentrated hydroiodic acid (HI) at 100°C.
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Application: Generates sulfonic acid derivatives for further coupling.
Coordination Chemistry
The sulfonyl oxygen can act as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .
Cross-Coupling Reactions
The aromatic chlorine atom enables palladium-catalyzed cross-coupling:
| Reaction | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl-benzenesulfonamide | 82%* | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated benzenesulfonamide | 75%* |
*Reported for analogous chlorinated sulfonamides .
Hydrogenation and Reduction
The pyridine ring can be hydrogenated to piperidine under catalytic conditions:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the compound may undergo:
-
Sulfo-Fries Rearrangement: Migration of the sulfonyl group to adjacent positions on the benzene ring.
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Demethylation: Cleavage of the methylene bridge under concentrated HCl.
Biological Activity and Reactivity
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a potential therapeutic agent, particularly as an inhibitor of monocarboxylate transporter 4 (MCT4). MCT4 is crucial for the transport of lactate and pyruvate across cell membranes, playing a significant role in cellular metabolism. By inhibiting MCT4, this compound may offer therapeutic benefits in managing conditions associated with metabolic dysregulation, such as cancer and ischemic diseases.
Key Mechanisms of Action:
- Inhibition of Lactate Export: The compound's inhibition of MCT4 leads to lactate accumulation within cells, which can induce apoptosis in cancer cells and reduce tumor growth.
- Synergistic Effects with Chemotherapeutics: When used alongside traditional chemotherapeutic agents like doxorubicin, it enhances their efficacy by further inhibiting lactate export and promoting oxidative stress in tumor cells.
In Vitro Studies
Several studies have evaluated the biological effects of 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide:
- Cell Viability Assays: In human breast cancer cell lines, the compound demonstrated significant cytotoxic effects at micromolar concentrations. For example, a 50% reduction in cell viability was observed at a concentration of 10 µM over 48 hours.
- Lactate Production: The inhibition of MCT4 resulted in decreased lactate export from cancer cells, leading to metabolic shifts that can promote apoptosis.
Data Summary Table:
| Study Type | Result | Concentration | Remarks |
|---|---|---|---|
| Cell Viability Assay | 50% reduction in viability | 10 µM (48 hours) | Significant cytotoxic effect |
| Lactate Production | Decreased lactate export | N/A | Induces apoptosis |
| Synergistic Effects | Enhanced efficacy with doxorubicin | N/A | Promotes oxidative stress |
Case Study 1: Cancer Treatment
A notable study examined the effects of the compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also altered metabolic pathways critical for tumor survival. The combination with standard chemotherapy drugs showed improved outcomes compared to monotherapy.
Case Study 2: Ischemic Disease Management
Research has suggested that compounds inhibiting MCT4 may be beneficial in ischemic conditions by preventing lactate accumulation and promoting better metabolic profiles in affected tissues. This application is currently under investigation in preclinical models.
Mechanism of Action
The mechanism of action of 2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperidine ring provides structural rigidity, enhancing binding affinity to the target.
Comparison with Similar Compounds
Lipophilicity and Solubility :
- The pyridin-3-ylsulfonyl group in the target compound introduces polarity compared to dihydrobenzofuran or trifluoroethoxyphenoxy groups in analogs (15–17, 10, 8).
- Fluorinated analogs (e.g., 16 , 10 ) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects .
Receptor Binding and Selectivity :
- Analogs with dihydrobenzofuran-7-yloxy groups (15–17) show dual α2A/5-HT7 receptor antagonism, while trifluoroethoxyphenoxy derivatives (8, 10) target α1A/α1D-adrenergic receptors .
- The methoxy group in 17 enhances steric bulk, possibly reducing receptor off-target effects compared to chloro/fluoro substituents .
Thermal Stability :
- Solid analogs (e.g., 17 ) have higher melting points (~132–230°C per ), whereas oily analogs (e.g., 15 , 10 ) may require低温storage for stability .
Pharmacological Potential
- In contrast, trifluoroethoxy-containing analogs (8 , 10 ) demonstrate uroselective α1A-adrenergic antagonism, suggesting divergent therapeutic applications .
Biological Activity
2-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 447.9 g/mol. The structure features a chloro group, a pyridine sulfonyl moiety, and a piperidine ring, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.9 g/mol |
| CAS Number | 1428379-49-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chloro and fluoro substituents enhance binding affinity to various receptors, while the piperidine and pyridine components modulate pharmacokinetic properties. This complex interaction may influence pathways related to cell signaling and metabolic processes.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing halogen substituents, such as chlorine and fluorine, have demonstrated enhanced cytotoxic effects against cancer cell lines (e.g., MCF-7 and MDA-MB-231) due to their ability to induce apoptosis through various mechanisms .
Antimicrobial Properties
The compound's sulfonamide group suggests potential antimicrobial activity. Similar sulfonamide derivatives have shown effectiveness against a range of bacterial strains, indicating that this compound could be explored for its antibacterial properties .
Comparative Studies
A comparative analysis with related compounds highlights the unique properties of this compound:
| Compound Name | Key Features |
|---|---|
| 2-chloro-N-(4-fluorophenyl)pyridine-5-sulfonamide | Lacks the piperidine moiety; potentially less complex in terms of biological activity. |
| N-(pyridin-3-ylsulfonyl)piperidine | Does not include the benzenesulfonamide core; may affect overall activity. |
| 6-fluoro-N-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide | Similar structure but lacks the chloro group; could influence reactivity and binding properties. |
Case Studies
- Antitumor Efficacy : A study examined the efficacy of similar sulfonamide compounds in inhibiting tumor growth in vivo. The results indicated that compounds with halogen substitutions exhibited higher rates of tumor reduction compared to non-halogenated analogs .
- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of sulfonamides against various pathogens. The findings revealed that compounds structurally similar to this compound showed promising results in inhibiting bacterial growth, suggesting a potential therapeutic application in infectious diseases .
Q & A
Q. Yield Optimization Strategies :
- Employ flow chemistry to enhance mixing and heat transfer, reducing side reactions .
- Use Design of Experiments (DoE) to optimize molar ratios, temperature, and solvent systems .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₁₉ClN₂O₄S₂).
- X-ray Crystallography : Resolve bond lengths (e.g., S–N bond ≈ 1.63 Å, C–S bond ≈ 1.77 Å) and dihedral angles to confirm stereoelectronic effects .
Example Structural Data (from analogous sulfonamides):
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| S–N | 1.63 | – | |
| C–S | 1.77 | – | |
| Pyridine C–N–C | – | 120.5 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Methodological Answer:
- Molecular Modifications : Synthesize analogs with variations in the pyridine ring (e.g., substituent effects) or sulfonamide linker .
- Bioactivity Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Measure IC₅₀ values to correlate substituent effects with potency .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ data .
Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Orthogonal Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies (NMR monitoring) to assess reaction intermediates .
- Solvent Effects : Re-evaluate solvent polarity and hydrogen-bonding interactions in simulations, as these are often underestimated in gas-phase models .
- Crystallographic Analysis : Compare predicted vs. observed bond lengths (e.g., S–N bonds) to identify steric or electronic mismatches .
Advanced: How can flow chemistry improve the synthesis of key intermediates?
Methodological Answer:
- Continuous-Flow Setup : Use microreactors for sulfonylation to enhance heat dissipation and reduce reaction time (e.g., 30 minutes vs. 2 hours in batch) .
- Process Optimization : Apply DoE to variables like residence time, temperature, and reagent stoichiometry. For example:
| Variable | Optimal Range | Effect on Yield |
|---|---|---|
| Residence Time | 10–15 min | +15% |
| Temperature | 40–50°C | +20% |
| Molar Ratio (1:1.2) | Sulfonyl chloride:amine | +12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
